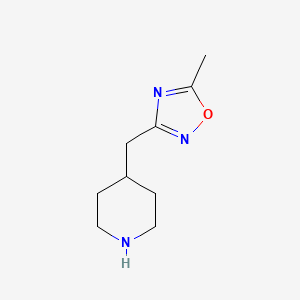

5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-11-9(12-13-7)6-8-2-4-10-5-3-8/h8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNTVXGBYBLEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Cyclization

In this route, the amidoxime derived from 3-(piperidin-4-ylmethyl)propionitrile reacts with acetyl chloride under basic conditions. The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon, followed by dehydration to form the oxadiazole ring.

Typical Conditions :

-

Solvent : Dichloromethane (DCM) or toluene

-

Base : Triethylamine (TEA) or pyridine

-

Temperature : 0°C to room temperature

Example Protocol :

-

Synthesize the amidoxime by treating 3-(piperidin-4-ylmethyl)propionitrile with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours.

-

React the amidoxime (1 equiv) with acetyl chloride (1.2 equiv) in DCM with TEA (2 equiv) at 0°C for 2 hours.

-

Warm to room temperature, stir for 12 hours, and purify via column chromatography (ethyl acetate/hexane, 1:4).

Ester-Activated Cyclization with Coupling Agents

Carboxylic acid esters, when activated by coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide), facilitate cyclization with amidoximes. This method avoids harsh acidic conditions and improves regioselectivity.

Optimized Parameters :

Superbase-Mediated One-Pot Synthesis

A NaOH/DMSO superbase system enables one-pot synthesis from amidoximes and methyl esters at room temperature. This green chemistry approach reduces reaction time and simplifies purification.

Procedure :

-

Mix the piperidin-4-ylmethyl amidoxime (1 equiv) with methyl acetate (1.2 equiv) in DMSO.

-

Add NaOH (3 equiv) and stir at 25°C for 18 hours.

-

Quench with water, extract with ethyl acetate, and concentrate.

| Method | Solvent | Catalyst/Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acyl Chloride | DCM | TEA | 0°C → RT | 14 | 60–75 |

| Ester + EDC | DMF | EDC | 60°C | 8–12 | 70–85 |

| Superbase (NaOH/DMSO) | DMSO | NaOH | 25°C | 18 | 65–80 |

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Although less common, this method involves the reaction of in situ–generated nitrile oxides with nitriles. For this compound, the nitrile oxide derived from hydroxylamine and a methyl-substituted precursor reacts with 3-(piperidin-4-ylmethyl)propionitrile.

Challenges :

-

Competing dimerization of nitrile oxides to furoxans.

-

Low reactivity of aliphatic nitriles.

Catalytic Enhancement :

Platinum(IV) catalysts (e.g., PtCl4) improve reaction efficiency but are costly and require anhydrous conditions.

Conditions :

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes scalability, cost-effectiveness, and minimal waste. Continuous flow reactors and automated systems enhance reproducibility and yield for this compound.

Continuous Flow Cyclization

Advantages :

Purification Strategies

-

Crystallization : Ethanol/water mixtures (3:7) achieve >98% purity.

-

Chromatography : Silica gel columns with ethyl acetate/hexane gradients.

Critical Analysis of Methodologies

| Parameter | Acyl Chloride | Ester + EDC | Superbase | Cycloaddition |

|---|---|---|---|---|

| Cost | Moderate | High | Low | Very High |

| Scalability | Good | Fair | Excellent | Poor |

| Environmental Impact | High (HCl gas) | Moderate | Low | Moderate |

| Purity | 90–95% | 85–92% | 80–88% | 70–80% |

The superbase method (NaOH/DMSO) emerges as the most sustainable and scalable approach, whereas acyl chloride-mediated cyclization offers higher purity for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, particularly at the methyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide for deprotonation followed by reaction with an electrophile.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 5-methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole and analogous compounds:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance thermal stability and are common in energetic materials .

Anticholinesterase Activity

Substitution at the R1 and R2 positions of 1,2,4-oxadiazoles significantly impacts anticholinesterase activity. The piperidin-4-ylmethyl group in the target compound may interact with acetylcholinesterase’s peripheral anionic site, similar to derivatives reported in .

Antifungal and Nematicidal Activity

1,2,4-Oxadiazoles with amide fragments (e.g., compounds from ) demonstrate strong antifungal and nematicidal activity via succinate dehydrogenase (SDH) inhibition.

Anticancer Potential

Triazole-oxadiazole hybrids () show cytotoxic activity against HCT-116 colon carcinoma cells. The piperidine moiety in the target compound could enhance cellular uptake, but its efficacy relative to triazole derivatives remains unstudied .

Physicochemical and Pharmacokinetic Properties

- Solubility : Piperidine derivatives form hydrochloride salts (e.g., 4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride), improving aqueous solubility compared to nitro- or aryl-substituted analogs .

- Thermal Stability : Nitro-substituted derivatives (e.g., 5-methyl-3-(5-nitro-1-naphthalenyl)-1,2,4-oxadiazole) exhibit higher thermal stability due to electron-withdrawing effects .

- Metabolic Stability : Chloromethyl groups (e.g., 5-chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole) may undergo hydrolysis, whereas piperidine derivatives are more resistant to metabolic degradation .

Biological Activity

5-Methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound acts through various biological pathways:

- HsClpP Agonism : This compound has been identified as an agonist of human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and is being explored for its anticancer properties, particularly in hepatocellular carcinoma (HCC) .

- Enzyme Inhibition : It exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is significant for potential treatments of neurodegenerative diseases .

- Antibacterial Activity : The compound has shown promising antibacterial properties against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has been studied for its potential in cancer treatment:

- Case Study : In a study focusing on HsClpP agonists, this compound demonstrated effective suppression of HCC cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0039 | |

| Escherichia coli | 0.025 | |

| Mycobacterium tuberculosis | Not specified |

These results indicate that this compound could be effective against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound's ability to inhibit AChE and urease has been quantified in several studies:

These findings suggest that the compound may have therapeutic applications in treating conditions related to these enzymes.

Q & A

Q. How do structural analogs (e.g., pyrazole-oxadiazole hybrids) inform comparative studies?

- Methodological Answer :

- Pharmacophore Overlay : Align analogs using Schrödinger’s Phase to identify conserved interaction motifs. For example, the oxadiazole’s nitrogen atoms often mimic carbonyl groups in natural substrates .

- In Vivo Efficacy Testing : Compare pharmacokinetic profiles (Cmax, AUC) in rodent models. Use LC-MS/MS to quantify plasma concentrations and establish dose-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.